

Physical Properties of Cyclopentylboronic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **Cyclopentylboronic acid** (CAS No. 63076-51-7). The information is compiled for use by professionals in research, chemical synthesis, and pharmaceutical development. Data is presented in a structured format, accompanied by detailed experimental protocols for property determination and a logical workflow diagram for a key synthetic application.

Core Physical and Chemical Properties

Cyclopentylboronic acid is an organoboron compound that is a stable, solid substance at ambient temperatures.[1][2][3] It is frequently utilized as a reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.[4] The compound's physical characteristics are crucial for its handling, reaction setup, and purification.

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of **Cyclopentylboronic acid**. It should be noted that some of these values are predicted based on computational models.



| Property | Value | Source(s) |
|-------------------|--|-----------|
| Molecular Formula | C5H11BO2 | [5] |
| Molecular Weight | 113.95 g/mol | [5] |
| Melting Point | 126 °C (decomposes) | [6][7] |
| Boiling Point | 235.0 ± 23.0 °C at 760 mmHg (Predicted) | [6][8] |
| Density | 1.03 ± 0.1 g/cm³ (Predicted) | [6][8] |
| Flash Point | 95.9 °C (Predicted) | [6][8] |
| Vapor Pressure | 0.00935 mmHg at 25 °C (Predicted) | [6][8] |
| Refractive Index | 1.449 (Predicted) | [6][8] |
| рКа | ~9 (General estimate for boronic acids) | |
| Solubility | May dissolve in DMSO, Water, Ethanol, or DMF.[6] Specific quantitative data is not readily available. Phenylboronic acid, a related compound, exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[9] | |

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the key physical properties of solid organic compounds like **Cyclopentylboronic acid**.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid-to-liquid phase transition occurs, a key indicator of purity.[8]



Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[1]
- Glass capillary tubes (sealed at one end)[8]
- Thermometer or digital temperature probe[10]
- Mortar and pestle

Procedure:

- Sample Preparation: Place a small amount of dry Cyclopentylboronic acid into a mortar and gently grind it into a fine powder.[1]
- Capillary Loading: Invert a capillary tube and press the open end into the powdered sample.
 A small amount of solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid down to a height of 2-3 mm.[11]
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer or probe is correctly positioned to accurately measure the block's temperature.[8]
- Approximate Determination: Heat the sample rapidly (e.g., 10-20 °C/min) to find an approximate melting range. Allow the apparatus to cool significantly before the next step.[1]
 [12]
- Accurate Determination: Begin heating again, but at a much slower rate (1-2 °C/min) as the temperature approaches the approximate melting point.[11][12]
- Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last crystal of solid melts (T2). The melting point is reported as the range T1-T2.[1]

Density Determination (Gas Pycnometry)

Gas pycnometry is an effective method for determining the skeletal density of a solid powder by measuring the volume of displaced gas, typically helium.[2]



Apparatus:

- · Gas pycnometer
- Analytical balance
- Sample chamber
- Helium gas supply

Procedure:

- Mass Measurement: Accurately weigh a sample of Cyclopentylboronic acid using an analytical balance and record the mass.
- Sample Loading: Place the weighed sample into the calibrated sample chamber of the gas pycnometer.
- System Purge: Seal the chamber and purge the system with helium gas to remove air and any adsorbed moisture.
- Volume Measurement: The instrument operates by filling a reference chamber of known volume with helium to a specific pressure. A valve is then opened, allowing the gas to expand into the sample chamber.
- Pressure Reading: The resulting equilibrium pressure is measured.
- Calculation: Based on the initial and final pressures and the known volumes of the reference
 and sample chambers, the instrument calculates the volume of the solid sample (volume of
 displaced gas). The density is then automatically calculated as mass/volume.[2]

pKa Determination (Potentiometric Titration)

This protocol determines the acid dissociation constant (pKa) by monitoring pH changes in a solution of the boronic acid upon the addition of a titrant.[7] Boronic acids act as Lewis acids, accepting a hydroxide ion, which makes their pKa sensitive to the formation of a tetrahedral boronate complex.[13][14]



Apparatus:

- Potentiometer with a calibrated pH electrode[7]
- Magnetic stirrer and stir bar
- Burette
- Reaction vessel (beaker)
- Standardized solutions of hydrochloric acid (e.g., 0.1 M HCl) and sodium hydroxide (e.g., 0.1 M NaOH)[7]

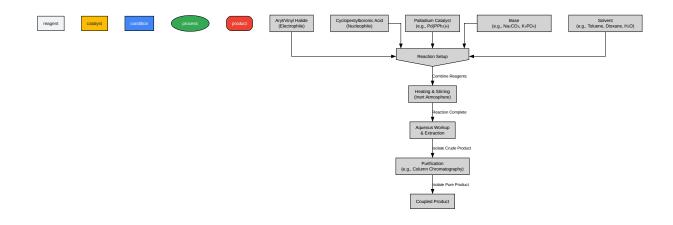
Procedure:

- Solution Preparation: Dissolve a precisely weighed amount of Cyclopentylboronic acid in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[7] Maintain a constant ionic strength using a salt solution like 0.15 M KCl.[7]
- Initial pH Adjustment: Place the solution in the reaction vessel with a magnetic stir bar.
 Immerse the pH electrode. If starting from the acidic side, adjust the initial pH to ~2.0 with the 0.1 M HCl solution.[7]
- Titration: Begin stirring and add the 0.1 M NaOH titrant in small, precise increments using the burette.
- Data Collection: After each addition of titrant, allow the pH reading to stabilize (e.g., drift <
 0.01 pH units/min) and record both the volume of titrant added and the corresponding pH.[7]
- Endpoint: Continue the titration until the pH reaches a plateau in the basic region (e.g., pH 12).
- Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a
 titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the
 midpoint of the steepest part of the curve (the inflection point).[7][13] At least three replicate
 titrations should be performed for accuracy.[7]



Application Workflow Visualization

Cyclopentylboronic acid is a common reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[4][15] The following diagram illustrates the generalized workflow for this reaction.

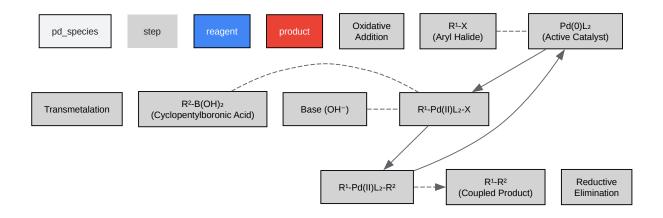


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Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.



The diagram below illustrates the catalytic cycle of the Suzuki-Miyaura reaction, detailing the key mechanistic steps.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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